

# Application Note: FT-IR Analysis of 4-Hydroxy-2-methylbenzoic Acid

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## Compound of Interest

Compound Name: 4-Hydroxy-2-methylbenzoic acid

Cat. No.: B1294965

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## Introduction

**4-Hydroxy-2-methylbenzoic acid** is a benzoic acid derivative with potential applications in pharmaceutical and chemical synthesis. Its molecular structure, featuring a carboxylic acid, a hydroxyl group, and a methyl group on the benzene ring, gives rise to a characteristic infrared spectrum. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive analytical technique ideal for the identification and quality control of this compound. By measuring the absorption of infrared radiation by the sample, an FT-IR spectrum provides a unique molecular fingerprint, allowing for the identification of its functional groups and confirmation of its identity. This application note provides a detailed protocol for the FT-IR analysis of **4-Hydroxy-2-methylbenzoic acid**, a summary of its characteristic vibrational modes, and a guide to spectral interpretation.

## Data Presentation

While a definitive experimental spectrum for **4-Hydroxy-2-methylbenzoic acid** is not readily available in the public domain, the following table summarizes the expected characteristic FT-IR absorption bands. These assignments are based on the known vibrational frequencies of its constituent functional groups and data from closely related isomers such as 4-hydroxy-3-methylbenzoic acid.<sup>[1]</sup>

Wavenumber Range (cm <sup>-1</sup> )	Intensity	Vibrational Mode	Functional Group Assignment
3300 - 2500	Strong, Broad	O-H Stretch	Carboxylic Acid O-H
~3200	Medium, Broad	O-H Stretch	Phenolic O-H
3100 - 3000	Medium	C-H Stretch	Aromatic C-H
2980 - 2870	Weak to Medium	C-H Stretch	Methyl (CH <sub>3</sub> ) group
1700 - 1680	Strong, Sharp	C=O Stretch	Carboxylic Acid C=O
1610 - 1585	Medium	C=C Stretch	Aromatic Ring
1500 - 1400	Medium	C=C Stretch	Aromatic Ring
~1470	Medium	C-H Bend (Asymmetric)	Methyl (CH <sub>3</sub> ) group
~1380	Medium	C-H Bend (Symmetric)	Methyl (CH <sub>3</sub> ) group
1320 - 1210	Strong	C-O Stretch	Carboxylic Acid/Phenol
~1150	Medium	In-plane C-H Bend	Aromatic Ring
960 - 900	Medium, Broad	O-H Bend (Out-of-Plane)	Carboxylic Acid Dimer
900 - 675	Strong	C-H Bend (Out-of-Plane)	Aromatic Ring

## Experimental Protocols

This section outlines the protocol for acquiring an FT-IR spectrum of **4-Hydroxy-2-methylbenzoic acid** using the Attenuated Total Reflectance (ATR) technique, which is suitable for solid powder samples.

Materials and Equipment:

- FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
- **4-Hydroxy-2-methylbenzoic acid**, solid powder
- Spatula
- Isopropyl alcohol or other suitable solvent for cleaning
- Lint-free wipes

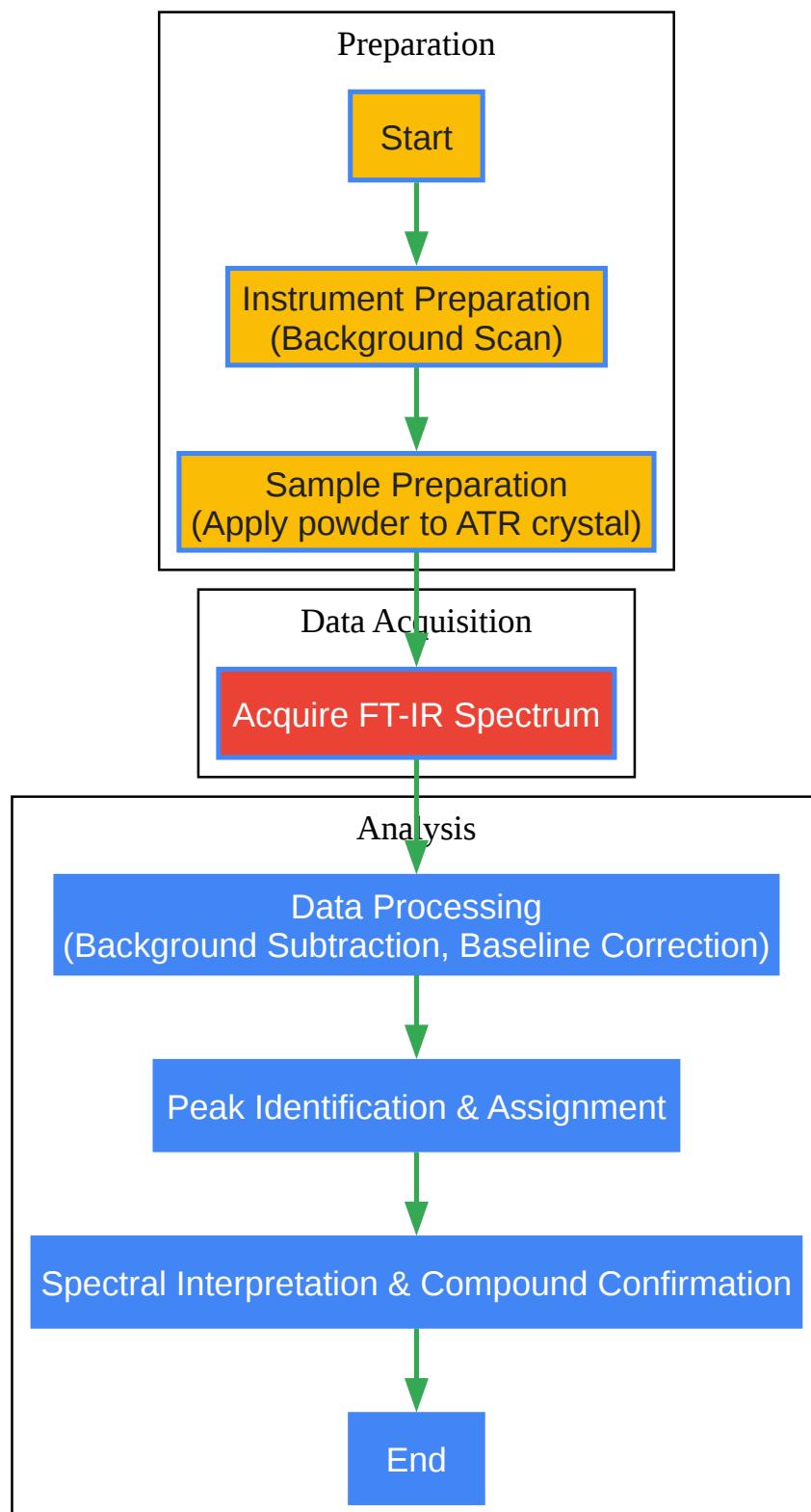
**Protocol:**

- Instrument Preparation:
  - Ensure the FT-IR spectrometer and the ATR accessory are clean and properly aligned.
  - Perform a background scan to acquire the spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
- Sample Preparation:
  - Place a small amount of the **4-Hydroxy-2-methylbenzoic acid** powder onto the center of the ATR crystal using a clean spatula.
  - Ensure the entire surface of the crystal is covered with a thin, even layer of the sample.
- Sample Measurement:
  - Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
  - Acquire the FT-IR spectrum of the sample. Typical acquisition parameters are:
    - Spectral Range: 4000 - 400  $\text{cm}^{-1}$
    - Resolution: 4  $\text{cm}^{-1}$
    - Number of Scans: 16-32 (to improve signal-to-noise ratio)

- Data Processing and Analysis:
  - The spectrometer software will automatically subtract the background spectrum from the sample spectrum.
  - Perform any necessary baseline corrections or smoothing.
  - Identify and label the major absorption peaks in the spectrum.
  - Compare the obtained spectrum with the expected vibrational frequencies (as detailed in the data presentation table) to confirm the identity and purity of the sample.
- Cleaning:
  - After the measurement is complete, release the pressure clamp and carefully remove the sample powder from the ATR crystal using a soft brush or a lint-free wipe.
  - Clean the crystal surface with a lint-free wipe moistened with isopropyl alcohol and allow it to dry completely before the next measurement.

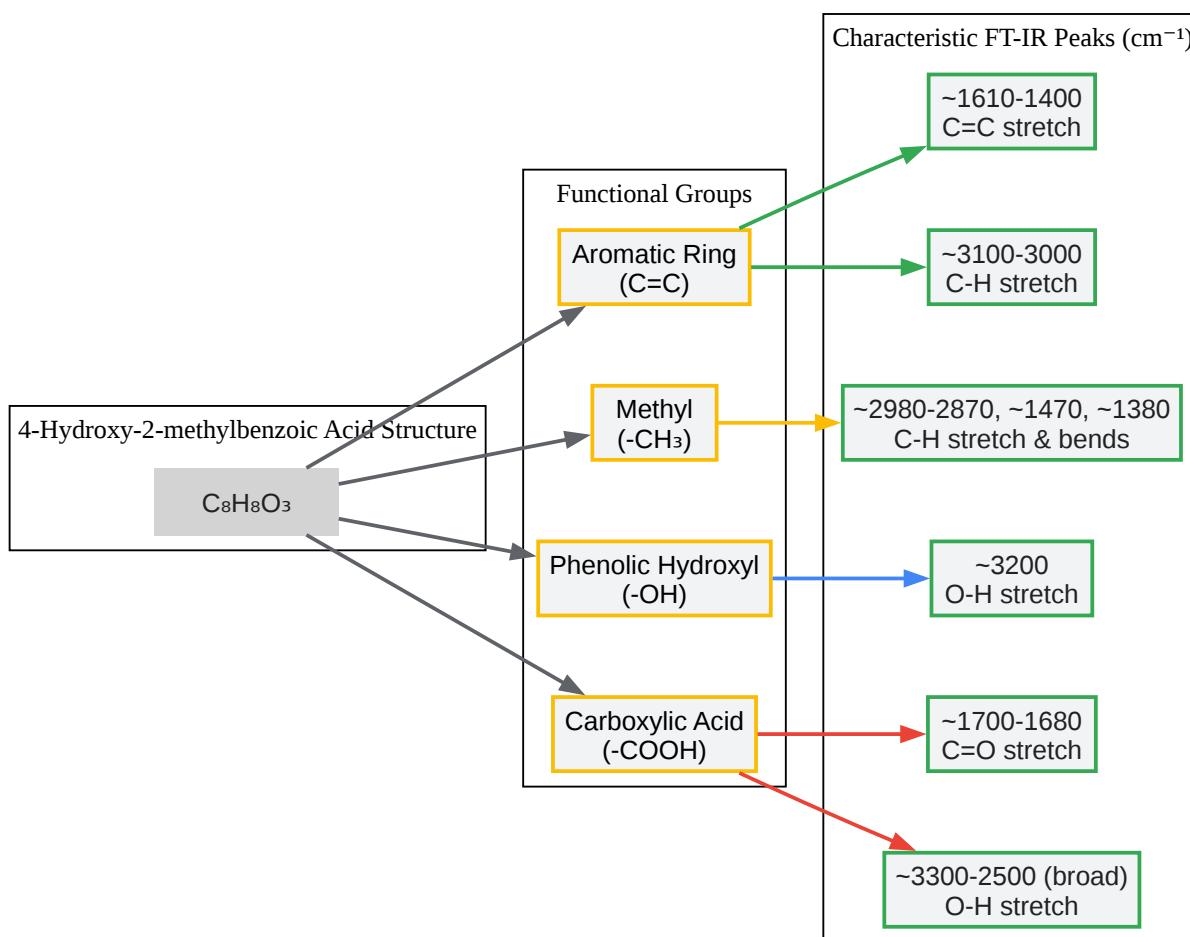
## Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in spectral interpretation.



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Caption: Experimental workflow for FT-IR analysis of **4-Hydroxy-2-methylbenzoic acid**.

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Caption: Correlation of functional groups in **4-Hydroxy-2-methylbenzoic acid** with their expected FT-IR peaks.

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## References

- 1. Bot Verification [rasayanjournal.co.in]
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